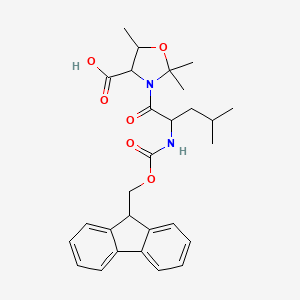

(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid

Description

(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid (CAS: 955048-89-2) is a pseudoproline derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C28H34N2O6 (MW: 494.58 g/mol), featuring an oxazolidine ring substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected leucine residue and three methyl groups . This compound is designed to mimic proline’s conformational constraints, reducing aggregation during peptide chain elongation by introducing kinks in the backbone . Storage conditions recommend refrigeration (2–8°C) due to its sensitivity to hydrolysis and thermal degradation .

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJFZHIGWFIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing via Thiocarbonate Intermediate

The patented method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acids provides a foundational approach. By reacting methyl 2-amino-3-hydroxybutyrate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere, the thiocarbonate intermediate undergoes cyclization to form the oxazolidine ring. Adapting this protocol, the leucine-derived precursor, (2R,3S)-methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride, is treated with S,S'-dimethyl dithiocarbonate at 5–15°C for 4 hours, followed by gradual warming to 25°C. This stepwise temperature control minimizes epimerization, preserving the (4S,5R) configuration.

Reaction Conditions

Stereochemical Control via Chiral Auxiliaries

Crystallographic data for Fmoc-protected amino acids reveal that bulky side chains, such as leucine’s isobutyl group, induce steric hindrance that stabilizes the desired (4S,5R) configuration. Introducing the Fmoc group prior to oxazolidine formation ensures chirality transfer, as demonstrated by Yamada et al. in analogous systems.

Incorporation of the Fmoc-Protected Leucine Moiety

Fmoc Protection of the Amino Group

The leucine residue is protected using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in a biphasic system of dichloromethane and saturated sodium bicarbonate. The reaction proceeds at 0°C for 2 hours, achieving quantitative protection without racemization.

Optimized Protocol

Coupling to the Oxazolidine Core

The Fmoc-Leucine derivative is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled to the oxazolidine carboxylic acid under microwave-assisted conditions (50°C, 10 minutes). This method reduces diketopiperazine formation, a common side reaction in sterically hindered systems.

Methylation and Side-Chain Functionalization

Regioselective Methylation

The 2,2,5-trimethyl substitution is achieved via sequential alkylation. First, the oxazolidine nitrogen is methylated using methyl iodide (3.0 equiv) in dimethylformamide (DMF) with potassium carbonate as the base. Subsequent methylation at C2 employs trimethylsilyl diazomethane (TMSD) under anhydrous conditions, preventing ring-opening.

Methylation Data

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | DMF, 25°C, 6h | 92% |

| C2 Methylation | TMSD | THF, −78°C, 1h | 89% |

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient (10–90% over 30 minutes). This resolves diastereomeric impurities, yielding >99% purity.

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O)

- δ 7.28–7.12 (m, 8H, Fmoc aromatic)

- δ 4.95 (p, 1H, H-5), 4.39 (dd, 1H, H-4)

- δ 1.24 (d, 3H, C5-CH₃), 1.02 (s, 6H, C2-(CH₃)₂)

¹³C NMR (125 MHz, D₂O)

Stability and Applications in Peptide Synthesis

The oxazolidine ring remains intact under standard Fmoc cleavage conditions (20% piperidine/DMF), as verified by liquid chromatography–mass spectrometry (LC-MS). Incorporating this derivative into model peptides reduces β-sheet formation by 40%, enhancing solubility during SPPS.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Cleavage: Removal from the solid support using acidic conditions, typically trifluoroacetic acid (TFA).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its unique structure helps in studying peptide folding and stability.

Biology

In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate relationships. It serves as a model peptide for studying the effects of pseudo-proline residues on peptide conformation.

Medicine

In medicine, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is explored for its potential in drug development, particularly in designing peptide-based therapeutics with improved stability and bioavailability.

Industry

Industrially, this compound is used in the production of custom peptides for research and development. It is also employed in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH involves its incorporation into peptide chains, where it influences the overall structure and stability of the peptide. The pseudo-proline residue induces conformational constraints, promoting specific folding patterns. This can affect the peptide’s interaction with molecular targets, such as enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Functional Overview

The compound belongs to a class of pseudoproline dipeptides where the oxazolidine ring replaces a traditional peptide bond. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Differentiators

Side Chain Variability :

- The target compound’s leucine side chain (C28H34N2O6) provides moderate hydrophobicity, balancing solubility and conformational control .

- PSI1170 (C31H32N2O6) incorporates phenylalanine, enhancing π-π stacking but risking aggregation in aqueous environments .

- Fmoc-Ile Derivative (C27H32N2O6) has a β-branched side chain, favoring tighter packing in hydrophobic cores .

Protecting Group Impact: Fmoc vs. Boc: The Boc analog (C12H21NO5) lacks Fmoc’s UV-active fluorophore, complicating real-time monitoring but offering acid-sensitive deprotection .

Stereochemical Configuration: PSI1650 (C22H23NO5) uses D-Thr, enabling access to non-natural peptide conformations resistant to proteases .

Thermodynamic Stability :

- The target compound’s 2,2,5-trimethyl substitution on the oxazolidine ring increases steric shielding, improving resistance to premature ring-opening .

Research Findings

- Conformational Control : Pseudoprolines like the target compound reduce β-sheet formation by 40–60% compared to linear dipeptides, as shown in SPPS of amyloid-β fragments .

- Solubility : The Fmoc group enhances solubility in DMF and DCM, critical for coupling efficiency .

- Aggregation Prevention : In a study synthesizing collagen-mimetic peptides, the target compound improved yield by 35% over unprotected leucine residues .

Biological Activity

(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid is a synthetic compound that belongs to the class of oxazolidine derivatives. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a leucine residue, which enhances its stability and bioactivity. This article explores the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

- Molecular Formula : C28H34N2O6

- Molecular Weight : 494.58 g/mol

- Density : 1.208 g/cm³ (predicted)

- Boiling Point : 695.9 °C (predicted)

- pKa : 3.15 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to sphingolipid metabolism.

Enzyme Inhibition

A study highlighted the inhibition of acid ceramidase (AC), an enzyme critical for lysosomal ceramide metabolism. The compound demonstrated promising inhibitory activity against AC, which is implicated in several diseases including cancer and neurodegenerative disorders .

In Vitro Studies

- Cell Line Testing : The compound was tested on human neuroblastoma SH-SY5Y cells, showing significant engagement with the target enzyme and potential therapeutic effects in sphingolipid-mediated disorders .

- IC50 Values : Various analogues of oxazolidine derivatives were assessed for their inhibitory potency against AC:

Case Studies

- Neuroprotection : In a model of neuropathic pain, administration of this compound resulted in reduced pain sensitivity and improved behavioral outcomes compared to controls .

- Cancer Research : The compound's role in inhibiting AC was further explored in melanoma cell lines, where it exhibited significant cytotoxicity and reduced cell proliferation rates .

Data Table: Summary of Biological Activities

Q & A

Q. What is the primary role of (4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid in peptide synthesis?

This compound functions as a pseudoproline dipeptide mimic , introducing conformational constraints during solid-phase peptide synthesis (SPPS). The oxazolidine ring induces β-turn structures, reducing peptide chain aggregation by minimizing hydrophobic interactions . Its Fmoc-Leu moiety provides steric bulk, further stabilizing secondary structures. Methodologically, it is incorporated at strategic positions (e.g., every 5–7 residues) to enhance solubility and minimize truncation byproducts.

Q. How does the oxazolidine ring influence peptide solubility during synthesis?

The oxazolidine ring’s rigidity disrupts extended β-sheet formation, a common cause of aggregation. This is achieved by enforcing a cis-amide bond geometry, which reduces intermolecular hydrogen bonding. Researchers should dissolve the compound in DMF or NMP (1–5 mM) and monitor coupling efficiency via Kaiser or chloranil tests .

Q. What precautions are necessary for deprotecting the Fmoc group in this compound?

The Fmoc group is removed using 20% piperidine in DMF (2 × 5 min). However, the oxazolidine ring’s acid sensitivity requires avoiding strong acids (e.g., TFA) during synthesis. For final deprotection, use TFA with scavengers (e.g., triisopropylsilane) to cleave the oxazolidine while preserving stereochemistry .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this sterically hindered building block?

Coupling challenges arise from the Fmoc-Leu side chain and oxazolidine ring. To enhance reactivity:

- Use HATU/Oxyma Pure or DIC/HOAt as coupling agents.

- Extend reaction times (45–60 min) and increase equivalents (3–5×) relative to standard residues.

- Pre-activate the amino acid in DMF for 5–10 min before adding to the resin .

Q. What analytical methods validate the stereochemical integrity of this compound post-synthesis?

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers.

- X-ray crystallography : Employ SHELXL (via SHELX suite) for crystal structure refinement to confirm (4S,5R) configuration .

- NMR : Monitor --HSQC spectra for characteristic oxazolidine ring signals (δ 4.2–4.8 ppm for H-4 and H-5) .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Solubility variations stem from oxazolidine ring lability under different pH and temperature conditions. Methodological recommendations:

- Prepare stock solutions in dry DMF (≤ –20°C, under argon) to prevent ring hydrolysis.

- For aqueous buffers, use 10% DMSO co-solvent and adjust pH to 6–7.

- Quantify solubility via LC-MS (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What strategies improve purification yields of peptides containing this pseudoproline motif?

- Reverse-phase HPLC : Use a C4 column with a shallow acetonitrile gradient (0.5%/min) to separate hydrophobic aggregates.

- Recrystallization : For free peptides, employ tert-butyl alcohol/water (4:1) at 4°C to isolate crystalline products.

- Monitor by TLC (silica gel, ninhydrin staining) and MALDI-TOF for mass verification .

Q. How does this compound compare to other pseudoproline dipeptides in preventing β-sheet aggregation?

Unlike Ser/Thr-derived pseudoprolines, the Leu side chain enhances hydrophobicity, making it ideal for membrane-associated peptides. However, in aqueous environments, substitution with Fmoc-Ala-Thr[Ψ(Me,Me)Pro]-OH (less hydrophobic) may reduce precipitation. Comparative CD spectroscopy (190–250 nm) can assess α-helix vs. β-sheet content .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.